molecular formula C15H15FN4O3 B13091750 6-(4-Fluoro-2-methylphenyl)-N'-(methoxyacetyl)-3-pyridazinecarbohydrazide CAS No. 848953-33-3

6-(4-Fluoro-2-methylphenyl)-N'-(methoxyacetyl)-3-pyridazinecarbohydrazide

Cat. No.: B13091750
CAS No.: 848953-33-3
M. Wt: 318.30 g/mol
InChI Key: XMDJEHDPIZZELW-UHFFFAOYSA-N
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Description

6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluoro-substituted phenyl ring, a methoxyacetyl group, and a pyridazinecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Fluoro-Substituted Phenyl Intermediate:

    Coupling with Pyridazine: The fluoro-substituted phenyl intermediate is then coupled with a pyridazine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Introduction of the Methoxyacetyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoro-substituted phenyl ring, where the fluoro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide can be compared with other similar compounds, such as:

    6-(4-Fluoro-2-methylphenyl)pyridin-3-amine hydrochloride: Shares a similar fluoro-substituted phenyl ring but differs in the presence of a pyridazinecarbohydrazide moiety.

    6-(4-Fluoro-2-methylphenyl)-3-pyridinol: Contains a similar phenyl ring but has a hydroxyl group instead of a methoxyacetyl group.

The uniqueness of 6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

848953-33-3

Molecular Formula

C15H15FN4O3

Molecular Weight

318.30 g/mol

IUPAC Name

6-(4-fluoro-2-methylphenyl)-N'-(2-methoxyacetyl)pyridazine-3-carbohydrazide

InChI

InChI=1S/C15H15FN4O3/c1-9-7-10(16)3-4-11(9)12-5-6-13(18-17-12)15(22)20-19-14(21)8-23-2/h3-7H,8H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

XMDJEHDPIZZELW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NN=C(C=C2)C(=O)NNC(=O)COC

Origin of Product

United States

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